molecular formula C14H21NO4S B14824548 N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide

N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14824548
M. Wt: 299.39 g/mol
InChI Key: JYGVTZKUSGEFCV-UHFFFAOYSA-N
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Description

N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

N-[3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)19-12-8-5-10(15-20(4,16)17)9-13(12)18-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3

InChI Key

JYGVTZKUSGEFCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-tert-butoxy-3-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide
  • N-(3-tert-butoxy-3-oxopropyl)glycine derived N-carboxyanhydride

Uniqueness

N-(4-Tert-butoxy-3-cyclopropoxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the position of the tert-butoxy and cyclopropoxy groups on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .

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